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Compound of Interest

Compound Name: Rhodamine 101

Cat. No.: B559582

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of
Rhodamine 101, a fluorescent dye widely utilized in various scientific applications. This
document details its absorbance and emission characteristics, provides comprehensive
experimental protocols for spectral measurements, and presents key guantitative data in a
structured format for ease of reference.

Introduction to Rhodamine 101

Rhodamine 101 (Rh101) is a highly stable and bright fluorophore belonging to the rhodamine
family of dyes.[1] Recognized for its high fluorescence quantum yield and excellent
photostability, it is frequently employed as a fluorescent label and a reference standard in
fluorescence spectroscopy.[2] Its applications span diverse fields such as fluorescence
microscopy, flow cytometry, and fluorescence correlation spectroscopy.[2][3][4] Chemically, it is
often supplied as an inner salt with the formula C32H30N203 and a molecular weight of
approximately 490.6 g/mol .[3][5]

Photophysical Properties

The utility of Rhodamine 101 in sensitive detection and imaging applications stems from its
distinct photophysical characteristics. These properties, including molar absorptivity, quantum
yield, and fluorescence lifetime, are summarized below. The exact values can be influenced by
the solvent environment.
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Quantitative Data Summary

The key photophysical parameters for Rhodamine 101 in various solvents are presented in the
tables below for easy comparison.

Table 1: Absorbance and Emission Maxima of Rhodamine 101 in Different Solvents

Solvent Excitation Max (A_ex) (nm) Emission Max (A_em) (nm)
Methanol 567 588

Methanol 560 589[1]

Ethanol 565 595[2][3]

Ethanol (acidified) ~575 ~600

General 569 590[6]

General 568 589[7]

Table 2: Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime of Rhodamine 101

Property Value Solvent

1.05x 10° L mol~t cm™1 (at

Molar Absorptivity (& Methanol[5
ptivity (€) 567 nm) [5]
o 9.5 x 104 L mol=t cm~1 (at 565
Molar Absorptivity (€) ) Ethanol
nm

Fluorescence Quantum Yield

~1.00 Ethanol
(@_f)
Fluorescence Quantum Yield

0.913 Ethanol
(@_f)
Fluorescence Lifetime (1) ~4.2 ns Ethanol

Absorbance and Emission Principles
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The processes of light absorption and emission by a fluorophore like Rhodamine 101 are
fundamentally governed by the principles of quantum mechanics, often visualized using a
Jablonski diagram.

o Excitation (Absorption): A molecule in its ground electronic state (So) absorbs a photon of
light. This elevates an electron to a higher vibrational level of an excited electronic state
(typically S1). This process is extremely rapid, occurring on the femtosecond scale.

o Non-Radiative Relaxation: The excited electron quickly relaxes to the lowest vibrational level
of the Si state through non-radiative processes (vibrational relaxation and internal
conversion), losing some energy as heat.

e Fluorescence (Emission): From the lowest vibrational level of Si1, the electron returns to one
of the vibrational levels of the ground state (So), releasing the energy difference as a photon
of light. This emitted photon is of lower energy (longer wavelength) than the absorbed
photon, a phenomenon known as the Stokes shift.
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Sample Preparation

Prepare Stock Solution
(e.g., 1 mM Rhodamine 101 in DMSO)

Dilute

y

Create Dilute Working Solution
(e.g., 1-10 pM in desired solvent)

Use for both

Absorbance Measuremént Fluorescence Measurement
Measure Blank Set Fluorometer Parameters
(Solvent only) (Excitation A = A_abs_max)
Measure Sample Absorbance Measure Blank Spectrum
(Scan across UV-Vis range) (Solvent only)
Identify A_abs_max Measure Sample Emission Spectrum
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Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b559582?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b559582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. lup.lub.lu.se [lup.lub.lu.se]
o 2. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
o 3.researchgate.net [researchgate.net]

e 4. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain
Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nim.nih.gov]

e 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
e 6. bhu.ac.in [bhu.ac.in]
o 7.researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Rhodamine 101: A Technical Guide to Absorbance and
Emission Spectra]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b559582#rhodamine-101-absorbance-and-emission-
spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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